

commercial availability of 4-Bromo-2,7-naphthyridin-1-amine

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Compound of Interest

Compound Name: **4-Bromo-2,7-naphthyridin-1-amine**

Cat. No.: **B1290604**

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In-Depth Technical Guide: 4-Bromo-2,7-naphthyridin-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-2,7-naphthyridin-1-amine**, a key building block in contemporary drug discovery, particularly in the field of targeted protein degradation. This document details its commercial availability, outlines a general synthetic approach, and conceptualizes its application in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Properties

4-Bromo-2,7-naphthyridin-1-amine is a substituted naphthyridine, a class of heterocyclic compounds recognized for their diverse biological activities. Its structure incorporates a bromine atom, providing a versatile handle for further chemical modifications, and an amine group, which can serve as a crucial attachment point or interaction site in more complex molecules.

Property	Value
CAS Number	959558-28-2
Molecular Formula	C ₈ H ₆ BrN ₃
Molecular Weight	224.06 g/mol
Typical Purity	≥97%
Primary Use	Intermediate in organic synthesis
Key Application	Building block for protein degraders

Commercial Availability

4-Bromo-2,7-naphthyridin-1-amine is commercially available from a range of chemical suppliers catering to the research and development sector. The typical purity offered is around 97%. Below is a summary of some of the key suppliers.

Supplier	Product Name	Purity	CAS Number	Notes
BOC Sciences	4-Bromo-2,7-naphthyridin-1-amine	-	959558-28-2[1]	A global supplier of research chemicals and pharmaceutical ingredients.
BLDpharm	4-Bromo-2,7-naphthyridin-1-amine	-	959558-28-2[2]	Provides documentation such as NMR, HPLC, and LC-MS upon request.
MySkinRecipes	4-Bromo-2,7-naphthyridin-1-amine	97%	959558-28-2[3]	Describes the compound as a key intermediate for synthesizing biologically active compounds targeting enzymes or receptors for various diseases. [3]
AChemBlock	4-bromo-2,7-naphthyridin-1-amine	95%	959558-28-2[4]	Offers novel building blocks for research purposes.
Various Lab Suppliers	4-Bromo-2,7-naphthyridin-1-amine	~97%	959558-28-2[5]	Listed as a "Protein Degrader Building Block". [5]

Synthetic Strategies

While a specific, detailed experimental protocol for the synthesis of **4-Bromo-2,7-naphthyridin-1-amine** is not readily available in public literature, the synthesis of related naphthyridine derivatives often involves multi-step sequences that include cyclization and functional group interconversion. General strategies for constructing the naphthyridine core include reactions like the Skraup synthesis, Friedländer annulation, and transition metal-catalyzed cross-coupling reactions to introduce substituents.

For substituted naphthyridines, a common approach involves the construction of a functionalized pyridine ring followed by annulation to form the second ring. The introduction of the bromo and amino groups can be achieved through various standard organic reactions. For instance, bromination can be accomplished using reagents like N-bromosuccinimide (NBS), and amination can be achieved through nucleophilic aromatic substitution or palladium-catalyzed amination reactions.

A plausible, though not explicitly documented, synthetic route could involve the construction of a suitably substituted pyridine precursor, followed by a cyclization reaction to form the 2,7-naphthyridine core. Subsequent functionalization, such as bromination and amination, would then yield the final product. The exact sequence and reagents would need to be determined through synthetic route scouting and optimization.

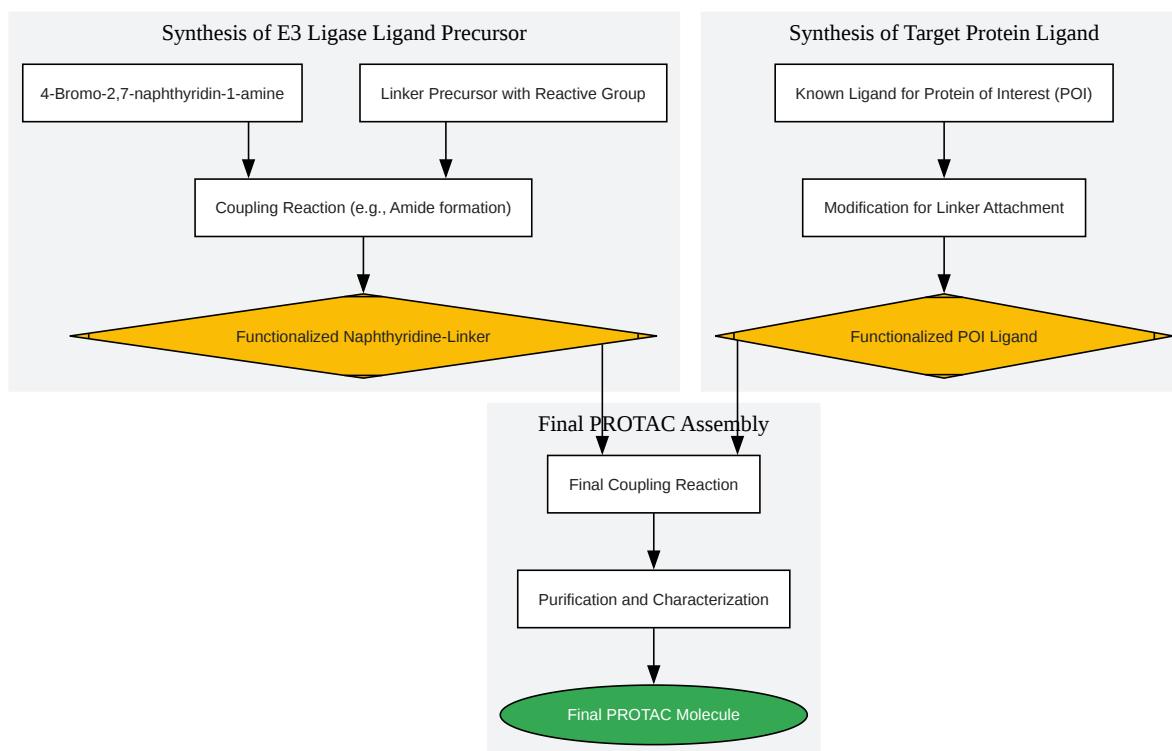
Application in Drug Discovery: PROTACs

The primary application of **4-Bromo-2,7-naphthyridin-1-amine** in modern drug discovery is as a building block for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This approach, known as targeted protein degradation, offers a powerful alternative to traditional inhibition, as it can eliminate the entire protein rather than just blocking its active site. This can lead to a more profound and durable biological effect.

Conceptual Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using **4-Bromo-2,7-naphthyridin-1-amine** as a component of the E3 ligase-binding moiety.

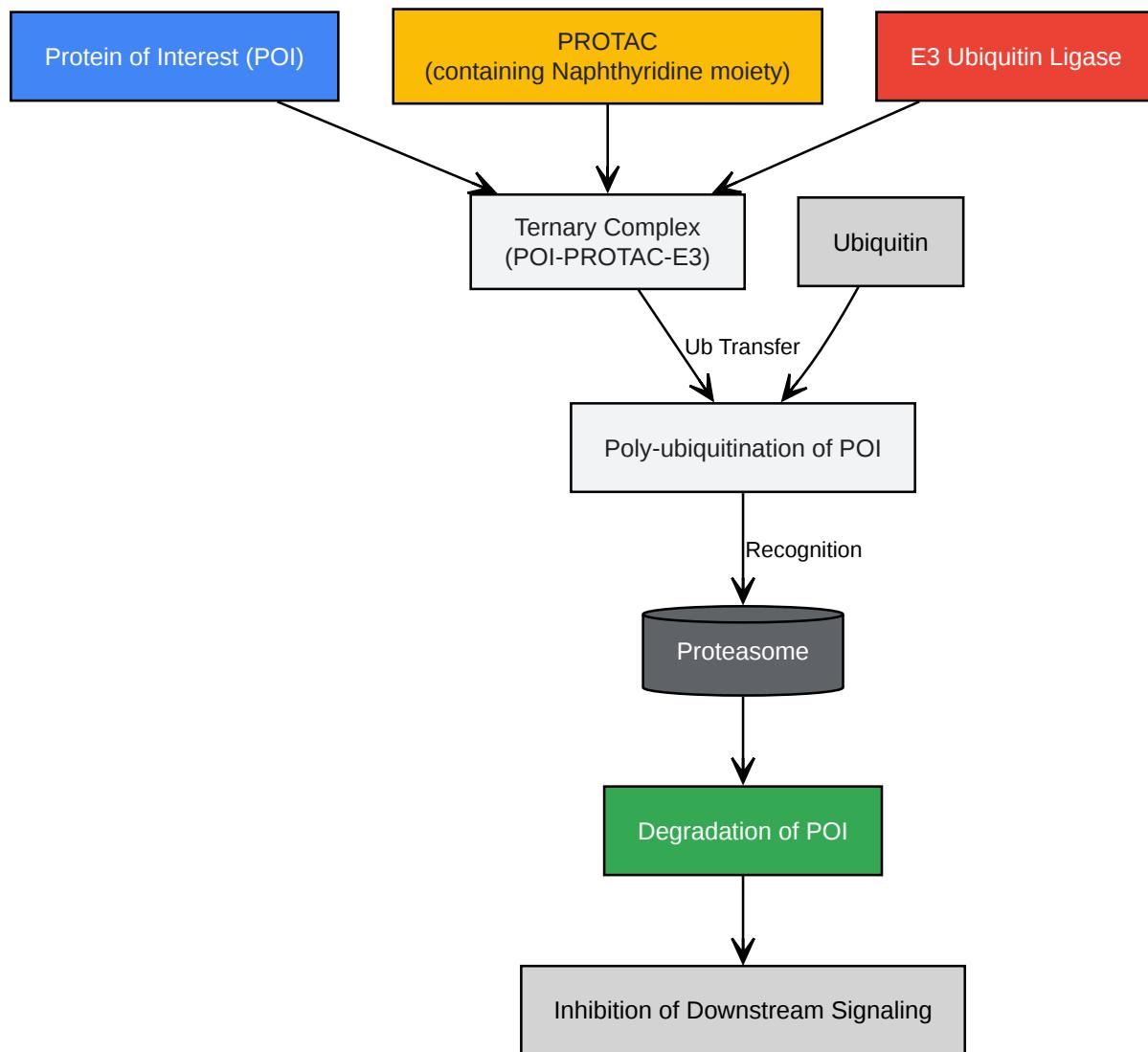


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Conceptual workflow for PROTAC synthesis.

Conceptual Signaling Pathway: Targeted Protein Degradation

The diagram below illustrates the general mechanism of action for a PROTAC. In this hypothetical scenario, a PROTAC derived from **4-Bromo-2,7-naphthyridin-1-amine** facilitates the degradation of a hypothetical Protein of Interest (POI).



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Mechanism of PROTAC-mediated protein degradation.

Conclusion

4-Bromo-2,7-naphthyridin-1-amine is a readily available and valuable chemical intermediate for researchers and drug development professionals. Its utility as a building block in the synthesis of PROTACs places it at the forefront of innovative therapeutic strategies. While

specific synthetic protocols for this compound are not widely published, its structural features suggest that it can be synthesized using established methods in heterocyclic chemistry. The conceptual workflows provided in this guide illustrate its potential application in the rapidly advancing field of targeted protein degradation, offering a promising avenue for the development of novel therapeutics.

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